

Technical Whitepaper: Cinnamyltriphenylphosphonium Chloride

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Compound of Interest

Compound Name:	Cinnamyltriphenylphosphonium chloride
CAS No.:	1530-35-4
Cat. No.:	B072608

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Physicochemical Characterization, Synthesis & Application Protocols[1]

Executive Summary

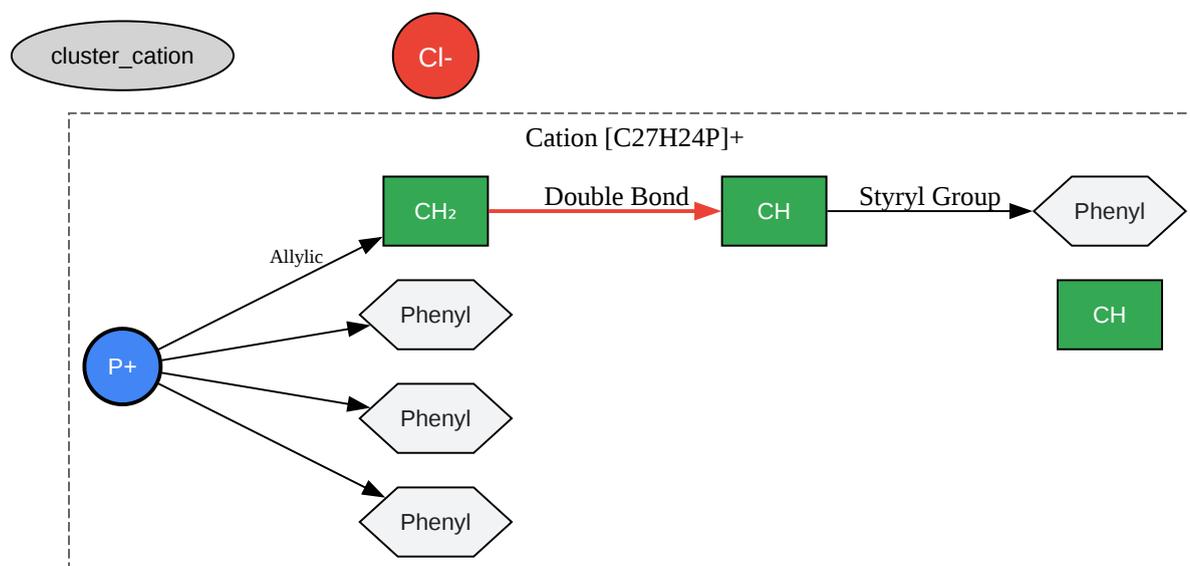
Cinnamyltriphenylphosphonium chloride (CAS: 1530-35-4) is a quaternary phosphonium salt serving as a critical electrophilic building block in organic synthesis and chemical biology. Primarily utilized as a precursor for Wittig olefination reagents to introduce cinnamyl moieties, it also possesses lipophilic cationic properties characteristic of mitochondria-targeting vectors. This guide provides a rigorous analysis of its physical properties, stability profile, and validated experimental protocols for researchers in drug discovery and materials science.

Chemical Identity & Structural Characterization[2][3][4]

Parameter	Specification
IUPAC Name	Triphenyl-[(E)-3-phenylprop-2-enyl]phosphonium chloride
Common Name	Cinnamyltriphenylphosphonium chloride
CAS Registry Number	1530-35-4
Molecular Formula	C ₂₇ H ₂₄ ClP
Molecular Weight	414.91 g/mol
Cation Mass	379.44 g/mol (C ₂₇ H ₂₄ P ⁺)
SMILES	[Cl-].C(C=CC1=CC=CC=1) (C1=CC=CC=1)C1=CC=CC=1

Structural Visualization

The compound consists of a bulky, lipophilic triphenylphosphonium cation linked to a cinnamyl group, balanced by a chloride anion. The delocalized charge on the phosphorus atom and the lipophilicity of the phenyl rings drive its solubility profile and biological membrane permeability.



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Figure 1: Structural connectivity of **Cinnamyltriphenylphosphonium chloride** showing the quaternary phosphorus center and the cinnamyl side chain.

Physical Properties Profile

The physical behavior of **Cinnamyltriphenylphosphonium chloride** is dominated by its ionic lattice energy and the lipophilicity of the triphenylphosphine ligands.

3.1 Solid-State Properties

- Appearance: White to off-white crystalline powder. Impure samples often appear pale yellow due to traces of oxidized phosphine or cinnamyl chloride residues.
- Melting Point: 225–227 °C (Decomposition).[1]
 - Mechanism:[2] The high melting point reflects strong electrostatic interactions between the large cation and the chloride anion. Decomposition near the melting point is typical for phosphonium salts, often involving loss of alkyl groups or oxidation.

- Hygroscopicity: High.
 - Handling Implication: The chloride anion is a hard Lewis base, making the salt prone to absorbing atmospheric moisture. Weighing must be performed quickly or in a desiccated environment to ensure stoichiometry in Wittig reactions.

3.2 Solubility & Partitioning

Understanding solubility is crucial for selecting reaction solvents (Wittig) and purification (Recrystallization).

Solvent	Solubility Rating	Application Context
Dichloromethane (DCM)	High	Preferred solvent for Wittig reactions and biphasic extraction.
Chloroform (CHCl ₃)	High	Standard NMR solvent; excellent solubilizer.
Methanol / Ethanol	High	Soluble due to polarity; often used for recrystallization (with ether).
Water	Moderate	Soluble, but lipophilic cation limits solubility compared to simple salts.
Diethyl Ether / Hexane	Insoluble	Used as an antisolvent to precipitate the salt during purification.
DMSO / DMF	High	Used for biological assays or high-temp reactions.

3.3 Spectral Characteristics (Diagnostic)

- ¹H NMR (CDCl₃, 400 MHz):
 - 7.60–7.90 (m, 15H, PPh₃ aromatic protons).

- 7.10–7.40 (m, 5H, Cinnamyl aromatic protons).
 - 6.8–7.0 (m, 1H, =CH-Ph).
 - 6.0–6.2 (m, 1H, -CH=).
 - 4.8–5.2 (dd, 2H, P-CH₂, Hz). Key diagnostic signal.
- ³¹P NMR (CDCl₃):
 - ~22.0 ppm (Singlet). Characteristic of alkyltriphenylphosphonium salts.

Experimental Protocols

4.1 Synthesis & Purification Workflow

While commercially available, in-house synthesis ensures fresh, dry reagents critical for sensitive catalytic applications.

Reaction:

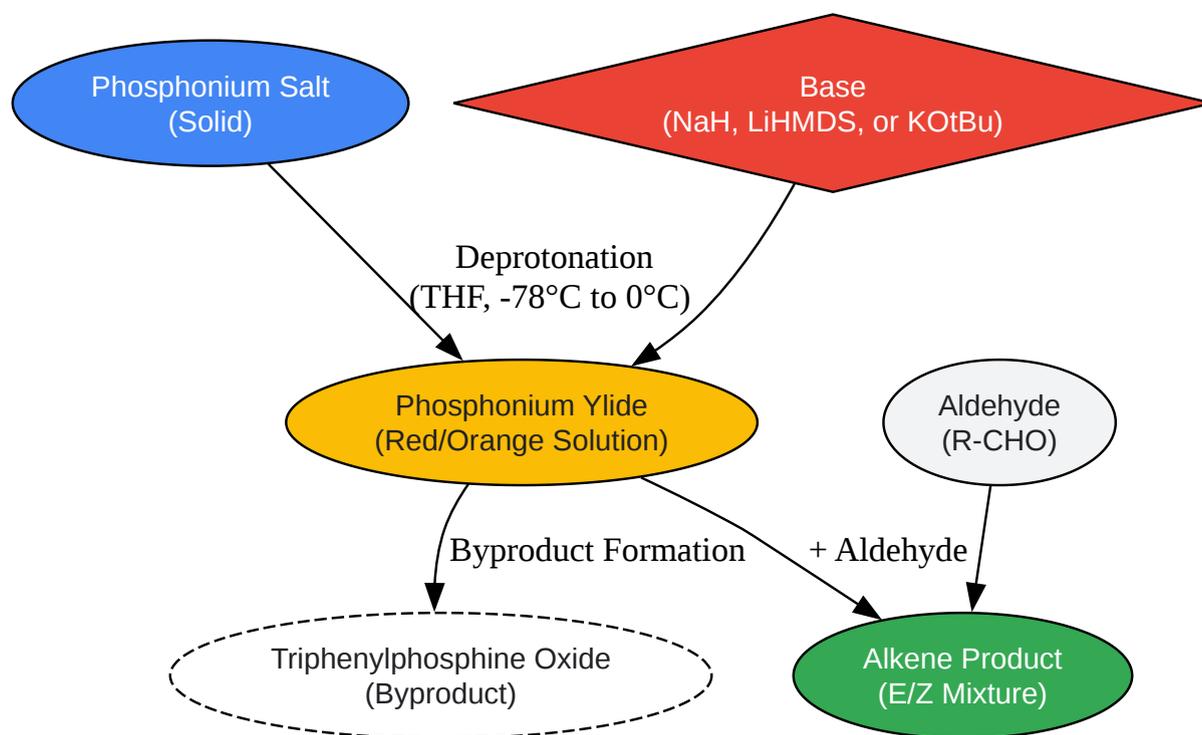
Protocol:

- Reagents: Dissolve Triphenylphosphine (1.05 eq) and Cinnamyl chloride (1.0 eq) in anhydrous Toluene (0.5 M concentration).
 - Note: A slight excess of PPh₃ ensures complete consumption of the alkylating agent.
- Reflux: Heat the mixture to reflux (110°C) under Nitrogen atmosphere for 12–16 hours.
- Precipitation: The product will precipitate as a white solid during the reaction.
- Isolation: Cool to room temperature. Filter the solid under vacuum.
- Washing: Wash the filter cake copiously with Diethyl Ether or Hexane to remove unreacted Triphenylphosphine and Toluene.
- Recrystallization (Critical Step):

- Dissolve the crude solid in a minimum amount of hot Chloroform or Ethanol.
- Slowly add Diethyl Ether until turbidity persists.
- Cool to -20°C overnight to yield high-purity crystals.
- Drying: Dry under high vacuum (< 1 mbar) at 40°C for 6 hours to remove solvates.

4.2 Wittig Reaction Preparation (Ylide Generation)

To utilize this salt for olefin synthesis, the acidic proton (to Phosphorus) must be deprotonated.



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Figure 2: Activation pathway for Wittig Olefination. The color change to orange/red upon base addition confirms Ylide formation.

Safety & Handling (MSDS Summary)

- Toxicity: Classified as Category 6.1 (Toxic). Fatal if swallowed or inhaled.[2] The lipophilic cation facilitates transport across biological membranes, potentially disrupting mitochondrial potential.
- Skin/Eye: Causes severe skin irritation and serious eye damage (Category 1).[2]
- Storage:
 - Store at -20°C for long-term stability.[1][3]
 - Keep under Argon or Nitrogen (hygroscopic).
 - Protect from light.[4]

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Sources

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